
4-Benzyloxy-3-chloroaniline
概要
説明
4-Benzyloxy-3-chloroaniline is an organic compound with the molecular formula C13H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a benzyloxy group at the 4-position and a chlorine atom at the 3-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
作用機序
Target of Action
4-Benzyloxy-3-chloroaniline is primarily used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation, cell cycle regulation, and stress response in cells .
Mode of Action
It is known to interact with its target, the ublcp1 proteasome phosphatase, potentially inhibiting its activity . This inhibition could lead to an accumulation of proteins marked for degradation, affecting various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the UBLCP1 proteasome phosphatase, this compound disrupts the normal protein degradation process, which can lead to alterations in cell cycle progression, signal transduction, and stress response.
Result of Action
The inhibition of UBLCP1 proteasome phosphatase by this compound can lead to a variety of molecular and cellular effects. These may include alterations in protein levels, disruptions in cell cycle progression, and changes in cellular stress responses . The compound has been used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .
生化学分析
Biochemical Properties
4-Benzyloxy-3-chloroaniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with UBLCP1 proteasome phosphatase, a key enzyme involved in protein degradation pathways . The interaction between this compound and UBLCP1 proteasome phosphatase is characterized by the compound’s ability to bind to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death. Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as UBLCP1 proteasome phosphatase, inhibiting their activity . This binding can lead to conformational changes in the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of target enzymes and persistent effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with target biomolecules and determine its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-3-chloroaniline typically involves the reduction of 4-benzyloxy-3-chloronitrobenzene. One common method is the reduction using stannous chloride (SnCl2), which provides high yield and purity . Other methods include:
Reduction of 2-chloro-4-nitrophenol: This involves using zinc and ammonium chloride in methanol/water, followed by Boc protection of the amine, benzylation of the hydroxy group, and deprotection of the Boc group.
Hydrogenation: Reduction of 4-benzyloxy-3-chloronitrobenzene using Raney nickel or palladium on carbon (Pd/C) as catalysts.
Iron Powder Reduction: Using iron powder in acetic acid or ammonium chloride solution.
Industrial Production Methods
For large-scale production, the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride is preferred due to its safety and efficiency. This method avoids the use of hazardous hydrogenation conditions and ensures the final product is free of tin residues .
化学反応の分析
4-Benzyloxy-3-chloroaniline undergoes various chemical reactions, including:
Reduction: As mentioned, it can be synthesized by reducing 4-benzyloxy-3-chloronitrobenzene.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include stannous chloride for reduction, zinc and ammonium chloride for nitro group reduction, and various catalysts like Raney nickel and Pd/C for hydrogenation . Major products formed from these reactions include this compound itself and its derivatives depending on the specific reaction conditions .
科学的研究の応用
4-Benzyloxy-3-chloroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the development of inhibitors for enzymes like UBLCP1 proteasome phosphatase.
Medicine: It is involved in the synthesis of potential anti-cancer, anti-diabetes, and anti-viral agents.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
類似化合物との比較
4-Benzyloxy-3-chloroaniline can be compared with other similar compounds like:
4-Benzyloxyaniline: Lacks the chlorine substitution, which can affect its reactivity and application.
3-Chloroaniline: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-Benzyloxy-2-chloroaniline: Similar structure but with chlorine at the 2-position, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
3-chloro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKZTBVWKKGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361497 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59404-86-3 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a safer and more convenient method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale?
A1: A recent study [] describes a convenient and safe method for synthesizing this compound on a large scale. The process involves reducing commercially available 4-benzyloxy-3-chloronitrobenzene using Tin(II) chloride (SnCl2). This method yields high-purity this compound with minimal tin residues, making it suitable for kilogram-scale production.
Q2: What are the advantages of using Tin(II) chloride (SnCl2) as a reducing agent in this synthesis?
A2: Tin(II) chloride (SnCl2) is advantageous in this synthesis due to its effectiveness in reducing the nitro group to an amine group. The described method [] highlights that using SnCl2 leads to a high yield of the desired product with high purity. Additionally, this method minimizes the presence of residual tin in the final product, a crucial factor for large-scale production and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
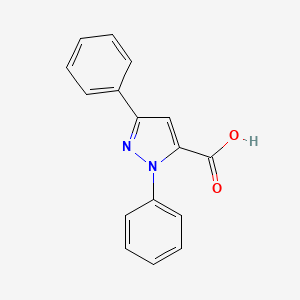
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
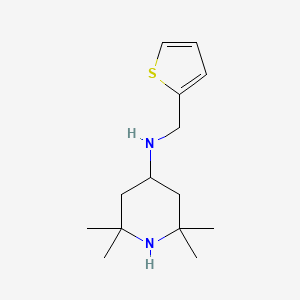
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)


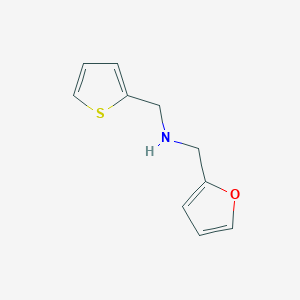
![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
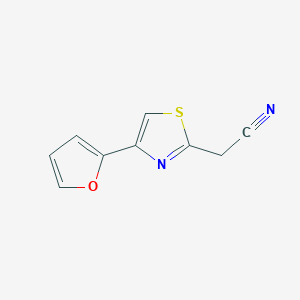
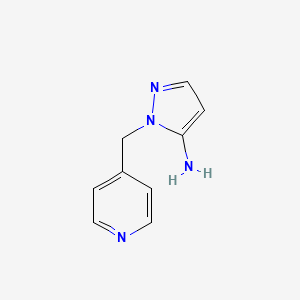

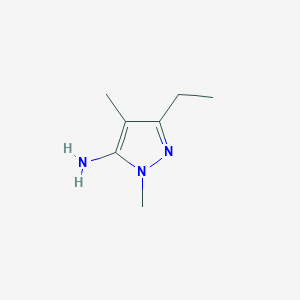
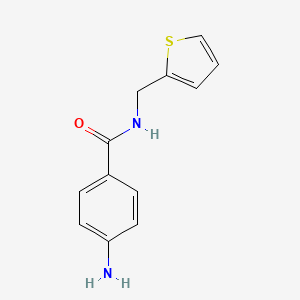
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)
